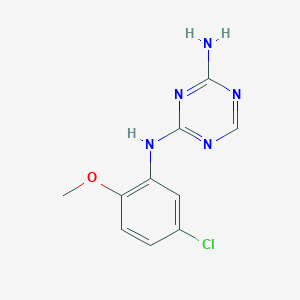![molecular formula C19H16BrNO3 B4752005 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide
Descripción general
Descripción
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide, also known as BFB, is a small molecule that has been widely used in scientific research. BFB is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are important signaling molecules involved in various cellular processes.
Mecanismo De Acción
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. PTPs are important signaling molecules that regulate various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can affect these cellular processes and lead to changes in cell behavior.
Biochemical and Physiological Effects
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis. In neurobiology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to enhance synaptic plasticity and improve learning and memory. In immunology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to modulate immune cell signaling and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide in lab experiments is its potency and selectivity for PTPs. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can be used at low concentrations to selectively inhibit PTPs without affecting other cellular processes. However, one limitation of using 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide is its potential toxicity. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can affect cellular processes that are not directly related to PTPs, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide research. One direction is to develop more potent and selective PTP inhibitors based on the structure of 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide. Another direction is to study the role of PTPs in various diseases and develop new therapies based on PTP inhibition. Finally, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide can be used as a tool to study the function of PTPs in various cellular processes and pathways.
Aplicaciones Científicas De Investigación
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been used in various scientific research studies, including cancer research, neurobiology, and immunology. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs. In neurobiology, 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been used to study the role of PTPs in synaptic plasticity and learning and memory. 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has also been used in immunology to study the role of PTPs in immune cell signaling and function.
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(22)21-12-16-7-4-10-23-16/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKONDVECOQXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)

![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4752017.png)